REACTION_CXSMILES
|
[NH2:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([S:12]([OH:15])(=[O:14])=[O:13])=[CH:9][CH:10]=2)[CH:5]=[C:4]([S:16]([OH:19])(=[O:18])=[O:17])[CH:3]=1.[OH-].[Na+:21].C>O>[Na+:21].[Na+:21].[NH2:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([S:12]([O-:15])(=[O:14])=[O:13])=[CH:9][CH:10]=2)[CH:5]=[C:4]([S:16]([O-:19])(=[O:18])=[O:17])[CH:3]=1 |f:1.2,5.6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC(=CC2=CC(=CC=C12)S(=O)(=O)O)S(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
To the filtrate is added ethyl alcohol with the formation of a precipitate which
|
Type
|
FILTRATION
|
Details
|
The solid is collected by filtration
|
Type
|
ADDITION
|
Details
|
More ethyl alcohol is added to the filtrate with the formation of additional product
|
Type
|
CUSTOM
|
Details
|
This product is collected
|
Type
|
DISSOLUTION
|
Details
|
The combined product is dissolved in water
|
Type
|
ADDITION
|
Details
|
treated with activated charcoal
|
Type
|
CUSTOM
|
Details
|
is recrystallized from ethyl alcohol
|
Type
|
FILTRATION
|
Details
|
The product is collected by filtration
|
Type
|
WASH
|
Details
|
washed with absolute ethyl alcohol
|
Type
|
CUSTOM
|
Details
|
is dried
|
Name
|
|
Type
|
product
|
Smiles
|
[Na+].[Na+].NC1=CC(=CC2=CC(=CC=C12)S(=O)(=O)[O-])S(=O)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |